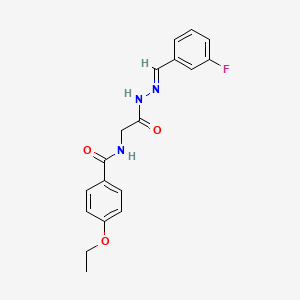

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Beschreibung

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazine-based backbone conjugated with a 3-fluorobenzylidene moiety. Its structure comprises:

- 4-Ethoxybenzamide core: A benzamide group substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing to lipophilicity and electronic effects.

- Hydrazino-oxoethyl linker: A –CH₂–C(=O)–NH–NH– unit connecting the benzamide to the benzylidene group, enabling conformational flexibility and hydrogen bonding.

Eigenschaften

CAS-Nummer |

769143-20-6 |

|---|---|

Molekularformel |

C18H18FN3O3 |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

4-ethoxy-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C18H18FN3O3/c1-2-25-16-8-6-14(7-9-16)18(24)20-12-17(23)22-21-11-13-4-3-5-15(19)10-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |

InChI-Schlüssel |

GDFGOEJAGMVDFY-SRZZPIQSSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)F |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Ethoxy-N-(2-(2-(3-Fluorobenzyliden)hydrazino)-2-oxoethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Benzyliden- und Ethoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Ethoxy-N-(2-(2-(3-Fluorobenzyliden)hydrazino)-2-oxoethyl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkung entfalten, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu Veränderungen in zellulären Prozessen und Signalwegen führt.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C₁₇H₁₇FN₃O₃.

†Biological activities inferred from structurally related compounds.

Structural and Electronic Comparisons

- Fluorine Position : The 3-fluoro substituent in the target compound vs. 4-fluoro in alters electronic distribution. Fluorine’s electronegativity enhances dipole interactions, but para-substitution may improve steric compatibility with target proteins compared to meta-substitution .

- Ethoxy vs.

- Benzylidene Modifications: Thiazolidinone-containing analogs (e.g., ) exhibit enhanced antimicrobial activity due to the rigid heterocyclic core, which restricts conformational mobility and improves target binding.

Pharmacological Comparisons

- Antimicrobial Activity: Thiazolidinone derivatives (e.g., ) demonstrate potent antimicrobial effects (MIC = 1.86 µM/mL) attributed to the –N–C(=S)– group, which disrupts bacterial cell wall synthesis.

- Anticancer Potential: Compounds with dichlorobenzylidene groups (e.g., ) show anticancer activity via apoptosis induction, likely due to enhanced electrophilicity from chlorine atoms. The target compound’s 3-fluoro group may offer similar apoptotic effects but with reduced toxicity .

- Antioxidant Activity : Analogous hydroxy-substituted benzylidene compounds (e.g., ) exhibit DPPH radical scavenging (IC₅₀ = 22.8 µM), suggesting the target compound’s ethoxy group could moderately enhance antioxidant capacity compared to methoxy derivatives .

Research Findings and QSAR Insights

- QSAR Models : Topological parameters (e.g., Kier’s α shape indices) and electronic descriptors (HOMO energy) correlate with antimicrobial activity in hydrazine-carbothioamide derivatives . The target compound’s 3-fluoro substituent may lower HOMO energy, increasing electrophilicity and microbial target affinity .

Biologische Aktivität

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves a multi-step process that typically includes the formation of hydrazone derivatives. The key steps include:

- Formation of Hydrazone : The reaction between 3-fluorobenzaldehyde and an appropriate hydrazine derivative leads to the formation of the hydrazone linkage.

- Amide Formation : The subsequent reaction with an ethyl ester or acid chloride results in the formation of the amide bond, yielding the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide | Pseudomonas aeruginosa | 8 µg/mL |

Antidiabetic Activity

The compound's structural similarity to known antidiabetic agents suggests potential activity against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress. A study on related benzamide analogs demonstrated that modifications at specific positions could enhance β-cell protective activity.

Case Study: β-cell Protection

In a study examining the protective effects against ER stress, a related compound showed a maximal activity at 100% with an EC50 value of . This suggests that similar modifications in 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide could yield promising results in enhancing its antidiabetic properties.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often hinges on specific structural features:

- Substituents on Aromatic Rings : Electron-donating or withdrawing groups can significantly alter potency.

- Hydrogen Bonding : The presence of hydrogen bond donors or acceptors can enhance binding affinity to biological targets.

- Chain Length and Flexibility : Modifications in linker lengths between functional groups can affect bioavailability and pharmacokinetics.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| -CF3 at para position | Increased β-cell protection |

| Hydroxy groups at meta position | Enhanced solubility and potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.